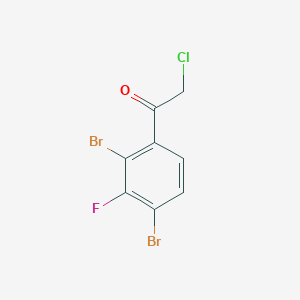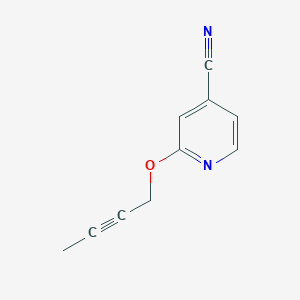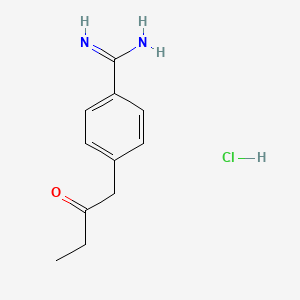
2',4'-Dibromo-3'-fluorophenacyl chloride
Vue d'ensemble
Description
2',4'-Dibromo-3'-fluorophenacyl chloride is a versatile chemical compound with unique properties that make it valuable for various applications, including organic synthesis, pharmaceutical research, and material science. This compound is characterized by the presence of bromine and fluorine atoms on the phenacyl chloride structure, which contributes to its reactivity and utility in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2',4'-Dibromo-3'-fluorophenacyl chloride typically involves the bromination and fluorination of phenacyl chloride. The reaction conditions include the use of bromine (Br2) and fluorine (F2) sources under controlled temperatures and reaction times to ensure selective halogenation.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the controlled addition of bromine and fluorine to phenacyl chloride. The process requires precise control of reaction parameters to achieve high yields and purity. The production is carried out in specialized reactors designed to handle hazardous halogen gases safely.
Analyse Des Réactions Chimiques
Types of Reactions: 2',4'-Dibromo-3'-fluorophenacyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions are carried out using nucleophiles such as amines or alcohols in polar solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of various substituted phenacyl compounds.
Applications De Recherche Scientifique
2',4'-Dibromo-3'-fluorophenacyl chloride is extensively used in scientific research due to its unique chemical properties. Its applications include:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drugs and therapeutic agents.
Material Science: Utilized in the creation of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 2',4'-Dibromo-3'-fluorophenacyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as an electrophile, reacting with nucleophiles in biological systems. Its reactivity is influenced by the presence of bromine and fluorine atoms, which enhance its electrophilic character.
Comparaison Avec Des Composés Similaires
2',4'-Dibromo-3'-fluorophenacyl chloride is compared with other similar compounds, highlighting its uniqueness:
Phenacyl Chloride: Lacks halogen atoms, resulting in different reactivity and applications.
2',4'-Dibromophenacyl Chloride: Similar structure but without fluorine, leading to variations in chemical behavior.
3'-Fluorophenacyl Chloride: Contains only one fluorine atom, affecting its reactivity and utility.
These comparisons demonstrate the distinct advantages and applications of this compound in scientific research and industrial processes.
Propriétés
IUPAC Name |
2-chloro-1-(2,4-dibromo-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-5-2-1-4(6(13)3-11)7(10)8(5)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRPMOGPSAONBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CCl)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one](/img/structure/B1411068.png)


![5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1411072.png)






![(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone](/img/structure/B1411080.png)

